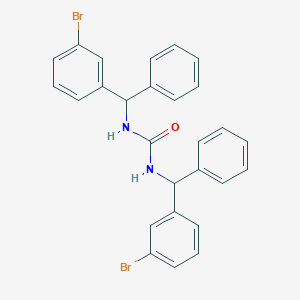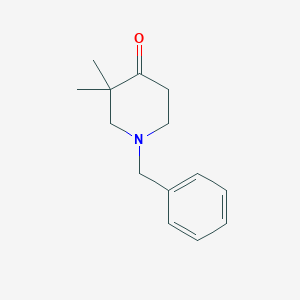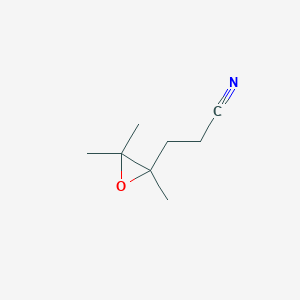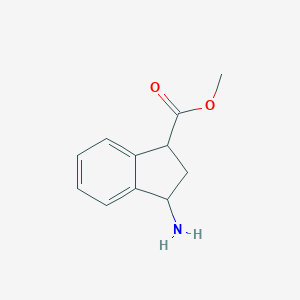
methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate, also known as MAIC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MAIC is a versatile compound that can be used in the synthesis of various biologically active molecules.
作用機序
The mechanism of action of methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate is not fully understood, but it is believed to act as a Michael acceptor and undergo nucleophilic addition with biological nucleophiles. methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate can also undergo oxidation and reduction reactions, which can lead to the formation of reactive oxygen species and reactive nitrogen species, respectively.
Biochemical and Physiological Effects
methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate has been shown to have antibacterial activity against Gram-positive bacteria, but its activity against Gram-negative bacteria is limited.
実験室実験の利点と制限
Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate is a versatile compound that can be used in the synthesis of various biologically active molecules. It has a relatively simple synthesis method and can be obtained in high yield. However, methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate is sensitive to air and moisture and must be stored under inert conditions. It is also a reactive compound that can undergo unwanted side reactions, which can complicate its use in lab experiments.
将来の方向性
There are several future directions for the use of methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate in scientific research. One direction is the development of new drugs for the treatment of cancer, inflammation, and bacterial infections. Another direction is the synthesis of new natural products with potent biological activities. methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate can also be used in the development of new synthetic methodologies for the construction of complex molecules. Finally, the use of methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate in the development of new materials with unique properties is an emerging area of research.
Conclusion
In conclusion, methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate is a versatile compound that has potential applications in scientific research. Its simple synthesis method and ability to be used in the synthesis of various biologically active molecules make it an attractive compound for researchers. The mechanism of action of methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate is not fully understood, but its anticancer, anti-inflammatory, and antibacterial activities have been demonstrated. The advantages and limitations of using methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate in lab experiments must be carefully considered. Finally, future directions for the use of methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate in scientific research are numerous and exciting.
合成法
The synthesis of methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate involves the reaction of 2-aminoacetophenone with methyl acrylate in the presence of a base catalyst. The reaction proceeds through a Michael addition followed by cyclization to form methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate. The yield of methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate can be improved by using a solvent system that can stabilize the intermediate.
科学的研究の応用
Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate has been used in the synthesis of various biologically active molecules such as indole alkaloids, pyrrolidines, and piperidines. It has also been used in the development of new drugs for the treatment of cancer, inflammation, and bacterial infections. methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate is an important intermediate in the synthesis of natural products such as (-)-solenopsin A and (-)-solenopsin B, which have potent antifungal and antibacterial activities.
特性
IUPAC Name |
methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-6-10(12)8-5-3-2-4-7(8)9/h2-5,9-10H,6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBVRQVSYZDDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C2=CC=CC=C12)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


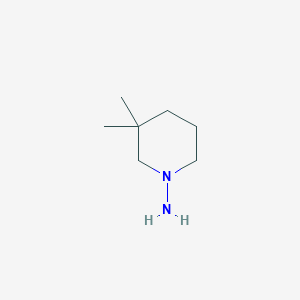

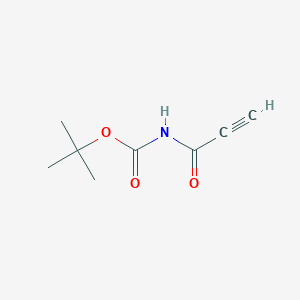



![Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)](/img/structure/B68223.png)
